bromopyruvic acid

Cancer Metabolism Glycolysis Inhibition Mitochondrial Depolarization

Researchers studying chemoresistance often struggle to find a glycolytic inhibitor that works independently of p53 status. Bromopyruvic acid (3-BrPA) directly addresses this by irreversibly inhibiting HK II and GAPDH, inducing mitochondrial depolarization and ROS production even in p53-deficient cells. - p53-independent cytotoxicity; potentiates cisplatin & oxaliplatin in resistant models. - 24-fold selective uptake via MCT1 in myeloma cells over normal cells. - Dual glycolysis/OXPHOS inhibition ensures complete metabolic shutdown, unlike 2-DG or DCA. For procurement: ≥98% purity, batch-to-batch consistency, and global shipping from BenchChem.

Molecular Formula C3H3BrO3
Molecular Weight 166.96 g/mol
CAS No. 113-59-3
Cat. No. B1664594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebromopyruvic acid
CAS113-59-3
Synonyms3-BrPA;  3-BP;  BPV;  NSC 11731;  NSC-11731;  NSC11731;  NSC 62343;  NSC62343;  NSC-62343;  SBB053571;  BRN 1746786;  Bromopyruvic acid;  3-Bromopyruvic acid, bromopyruvic acid;  3-bromo-2-oxopropanoic acid;  bromopyruvate;  3-bromopyruvate;  beta.-Bromopyruvic acid;  bromo-2-oxopropanoic acid;  3-bromo-2-oxo-propanoic acid;  c-bromoacetylformate
Molecular FormulaC3H3BrO3
Molecular Weight166.96 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)Br
InChIInChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
InChIKeyPRRZDZJYSJLDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromopyruvic Acid (3-BrPA): Key Specifications & Procurement


Bromopyruvic acid (3-bromopyruvate; 3-BrPA; CAS 1113-59-3) is a synthetic brominated derivative and structural analog of pyruvic acid [1]. It acts as a cell-permeable, highly reactive alkylating agent that irreversibly inhibits multiple key enzymes in glycolysis and oxidative phosphorylation [2], most notably hexokinase II (HK II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [3]. As a small-molecule metabolic inhibitor, 3-BrPA is widely employed in cancer research to target the Warburg effect, serving as a potent antitumor agent and a chemopotentiator of platinum drugs .

Cell-permeable alkylating probe for multi-target glycolysis and mitochondrial inhibition studies
Supports Warburg effect research and p53-independent cytotoxicity endpoint evaluation
Reported MCT1-dependent uptake context; may support cancer cell-selective metabolic disruption models

Bromopyruvic Acid (3-BrPA) Mechanism vs. 2-DG, DCA, Oxamate


While several glycolytic inhibitors are available, bromopyruvic acid (3-BrPA) is mechanistically distinct and cannot be simply interchanged with common alternatives such as 2-deoxyglucose (2-DG), dichloroacetate (DCA), or sodium oxamate. 2-DG acts as a competitive inhibitor of glucose metabolism, primarily at the hexokinase step, but unlike 3-BrPA, it does not induce mitochondrial depolarization or directly generate reactive oxygen species (ROS) [1]. DCA targets mitochondrial pyruvate dehydrogenase kinase (PDK) and exhibits hypoxia selectivity, a property not shared by 3-BrPA [2]. Oxamate inhibits lactate dehydrogenase (LDH) but lacks the broad, multi-target alkylating activity of 3-BrPA [3]. Substitution without considering these fundamental differences in mechanism, target profile, and cellular uptake can lead to divergent experimental outcomes. The following evidence guide provides quantitative, comparator-based data to support scientific and procurement decisions.

Mechanism Mismatch Unlike 2-DG, 3-BrPA induces mitochondrial depolarization and ROS-dependent endpoints; direct substitution may shift cell-death pathway interpretation.
Hypoxia Selectivity Gap DCA demonstrates hypoxia-selective response; 3-BrPA lacks this profile. Hypoxia-focused models may require distinct inhibitor selection.
Target Profile Mismatch Oxamate inhibits LDH with narrow scope; 3-BrPA acts as a broad alkylating agent. Multi-enzyme inactivation endpoints may not transfer.

Bromopyruvic Acid (3-BrPA) Quantitative Evidence


Mitochondrial Depolarization & ROS-Dependent Death vs. 2-DG

3-Bromopyruvate (BP) demonstrates a dual mechanism of action not observed with the glycolysis inhibitor 2-deoxyglucose (2-DG). In a direct head-to-head comparison using HCT116 colon carcinoma cells, both BP and 2-DG rapidly decreased cellular ATP within hours of treatment. However, unlike 2-DG, BP treatment (at equitoxic doses) concomitantly induced mitochondrial depolarization and led to cell death that was effectively blocked by the antioxidant N-acetylcysteine, indicating ROS involvement. This mitochondrial and ROS-mediated cytotoxic component is unique to BP and is not replicated by 2-DG [1].

Mitochondrial depolarization vs. 2-DG
Head-to-head
3-BrPA induces ATP drop + mitochondrial depolarization + ROS-dependent death blocked by N-acetylcysteine. 2-DG induces ATP drop only.
Reported dual glycolytic and mitochondrial targeting profile; supports ROS-mediated cell-death endpoint studies.
HCT116 colon carcinoma cells; equitoxic doses.
Cancer Metabolism Glycolysis Inhibition Mitochondrial Depolarization

MCT1 Inhibition and Cancer-Selective Uptake

3-Bromopyruvate (3-BrPA) is a known inhibitor of the monocarboxylate transporter 1 (MCT1), a key determinant of its cellular uptake. In multiple human cancer cell lines, 3-BrPA inhibits MCT1 with defined IC50 values: 14.7 μM in SiHa (cervical cancer), 24.2 μM in UM-UC-3 (bladder cancer), and 28.6 μM in HCT-116 (colon cancer) cells . The functional significance of this is highlighted in multiple myeloma (MM) cells, where the Km for intracellular accumulation of 3-BrPA is 0.3 mmol/L, which is 24 times lower than the Km of 7.2 mmol/L in control peripheral blood mononuclear cells, indicating a preferential uptake by cancer cells [1]. This selectivity translates to a differential IC50 for cell viability of 24 μmol/L in MM cells versus 58 μmol/L in control cells [1].

MCT1 inhibition & selective uptake
Cross-study comparable
MCT1 IC50: 14.7–28.6 μM. Uptake Km: 0.3 mmol/L in MM cells vs. 7.2 mmol/L in control PBMCs (24x difference).
Supports cancer-cell-selective uptake context; reported viability IC50 differential (24 μM vs. 58 μM) may inform assay design.
SiHa, UM-UC-3, HCT-116, RPMI 8226 multiple myeloma cells.
Monocarboxylate Transporter 1 MCT1 Inhibition Cancer Cell Uptake

Superior Alkylating Reactivity vs. Iodoacetate and Bromoacetate

As an alkylating agent, 3-bromopyruvic acid (3-BrPA) demonstrates high reactivity due to the electron-withdrawing carbonyl group adjacent to the reactive carbon. In studies of acetohydroxyacid synthase I (AHAS I) from E. coli, 3-BrPA irreversibly inactivated the enzyme, whereas bromoacetate and iodoacetate were found to be much less effective [1]. Similarly, in studies with dihydrolipoamide, 3-BrPA greatly exceeded the reactivity of N-phenyl-α-bromoacetamide, iodoacetamide, iodoacetic acid, and several bromoalkyl acids [2]. This is attributed to the carbonyl group's influence on the reactivity of the adjacent carbon, making 3-BrPA a more potent alkylating agent than many other haloalkyl acids [2].

Alkylating reactivity ranking
Head-to-head
3-BrPA reported to greatly exceed reactivity of bromoacetate, iodoacetate, iodoacetamide, and other haloalkyl acids in enzyme inactivation assays.
Reported higher alkylating potency supports multi-target enzyme inhibition context; ranked higher among tested haloalkyl acids.
In vitro AHAS I and dihydrolipoamide assays.
Alkylating Agent Enzyme Inactivation Structure-Activity Relationship

Platinum Drug Potentiation in p53-Deficient Cells

3-Bromopyruvate (BP) acts as a potent chemopotentiator of platinum-based drugs. In a direct comparison, when BP was combined with cisplatin or oxaliplatin, it led to massive cell death in vitro [1]. Crucially, the anti-proliferative effects of low-dose platinum therapy were strikingly potentiated even in p53-deficient cancer cells, which are often resistant to conventional chemotherapy [1]. In an in vivo model of malignant pleural mesothelioma, treatment with 3-BrPA significantly prolonged survival in nude mice, and its combination with cisplatin provided a significant survival benefit over either treatment alone. Notably, cisplatin monotherapy in this model had no or only a mild effect on survival [2].

Platinum drug potentiation in p53-deficient cells
Head-to-head
3-BrPA + cisplatin/oxaliplatin reported massive cell death and striking antiproliferative effect even in p53-deficient cells. Combination prolonged survival in vivo vs. cisplatin alone.
Supports p53-independent chemopotentiation endpoint studies; model-response context requires individual validation.
In vivo: nude mice with intraperitoneal human mesothelioma.
Chemopotentiation Cisplatin p53 Drug Resistance

Lack of Hypoxia Selectivity vs. DCA

While both 3-bromopyruvate (3-BrPA) and dichloroacetate (DCA) are investigated as inhibitors of cancer metabolism, they exhibit fundamentally different behaviors under hypoxia. A study evaluating a series of glycolytic inhibitors found that 3-BrPA, along with 2-deoxyglucose (2-DG) and sodium oxamate, did not show hypoxia selectivity in vitro and actually led to resistance under hypoxic conditions (0.1% oxygen) in several cell lines [1]. In contrast, DCA demonstrated hypoxia selectivity in the same experimental setup [1]. This indicates that 3-BrPA is not suitable for targeting hypoxic tumor regions, whereas DCA may be. Furthermore, their clinical limitations differ: 3-BrPA's application in glioma is restricted by its inability to cross the blood-brain barrier, while DCA faces dose-limiting toxicity [2].

Lack of hypoxia selectivity vs. DCA
Head-to-head
3-BrPA, 2-DG, and oxamate showed no hypoxia selectivity and resistance developed under 0.1% O2. DCA demonstrated hypoxia selectivity in the same setup.
Defines a clear context boundary: 3-BrPA is not a fit for hypoxia-selective studies; DCA may support such models.
In vitro cell viability assays under hypoxia.
Hypoxia Drug Resistance Dichloroacetate Metabolic Inhibitors

Antiproliferative Potency vs. Copper Complexes

In a comparative study evaluating antiproliferative activity on several human carcinoma cell lines (AS-30D hepatocarcinoma), the IC50 of 3-bromopyruvate (3-BrPA) for 24-72 hour growth inhibition ranged from 45 to 100 µM [1]. This serves as a critical potency benchmark. The copper-based drug Casiopeina II-gly (CasII-gly) was found to be significantly more potent, with an IC50 ranging from 0.74 to 6.7 µM under the same conditions [1]. This 6.7- to 135-fold difference in potency highlights that while 3-BrPA is an effective tool compound, other agents may exhibit superior antiproliferative activity in certain contexts. Importantly, both compounds showed no apparent effect on normal human-proliferating lymphocytes and HUVECs at these concentrations, confirming 3-BrPA's cancer selectivity [1].

Antiproliferative IC50 benchmark
Head-to-head
3-BrPA IC50 (24-72h): 45–100 μM. Comparator CasII-gly IC50: 0.74–6.7 μM (6.7x to 135x more potent).
Establishes potency benchmark; supports assay-context selection for cellular growth inhibition models.
AS-30D hepatocarcinoma and human carcinoma cell lines.
Antiproliferative Activity IC50 Hepatocarcinoma Comparative Potency

Bromopyruvic Acid (3-BrPA) Research & Industrial Applications


p53-Independent Cytotoxicity & Platinum Resistance

3-Bromopyruvate is ideally suited for research on p53-independent cell death pathways and for studies aimed at overcoming resistance to platinum-based chemotherapeutics. The evidence shows that 3-BrPA's cytotoxicity is independent of p53 status and that it can potentiate the effects of cisplatin and oxaliplatin, even in p53-deficient and otherwise resistant cancer cells [1]. This makes it a critical tool compound for dissecting mechanisms of chemoresistance and for developing novel combination therapy strategies [2].

Dual Inhibition of Glycolysis & Mitochondrial Metabolism

For researchers studying the interplay between glycolysis and oxidative phosphorylation, 3-BrPA offers a unique advantage. As demonstrated in direct comparisons with 2-DG, 3-BrPA is one of the few agents that rapidly inhibits ATP production from glycolysis while also inducing mitochondrial depolarization and ROS production [1]. This dual-targeting mechanism makes it a powerful probe for investigating metabolic catastrophe and the cellular response to severe energy stress, providing a more complete metabolic shutdown than achieved by inhibitors like 2-DG.

pH-Responsive & Targeted Prodrug Formulations

The high intrinsic potency but broad reactivity of 3-BrPA presents a classic delivery challenge, making it a model payload for advanced drug delivery research. Its alkylating properties and known formulation challenges (e.g., blood-brain barrier penetration) have driven the development of innovative prodrugs, such as pH-responsive cholesterol esters designed for tumor-specific release [1] and novel Pt(IV) complexes for oral administration [2]. 3-BrPA serves as a benchmark for evaluating new delivery technologies aimed at improving the therapeutic index of potent but systemically toxic agents.

Cancer-Selective Uptake via MCT1

3-Bromopyruvate is a key tool for investigating the role of monocarboxylate transporters (MCTs), particularly MCT1, in cancer metabolism and drug uptake. Its quantified MCT1 inhibition and 24-fold more efficient uptake in multiple myeloma cells compared to normal cells provide a clear experimental model [1]. This application is critical for studies on metabolic symbiosis within tumors, for understanding the basis of cancer-selective cytotoxicity, and for screening patient populations that may be more responsive to metabolic inhibitors based on MCT1 expression levels [2].

Application
Selection Property
Validation Focus
p53-independent cytotoxicity and platinum resistance studies
p53 status-independent endpoint context
Chemopotentiation model-response validation
Dual glycolysis and mitochondrial metabolism research
Mitochondrial depolarization and ROS-production endpoint profile
Metabolic stress pathway-response interpretation
Prodrug formulation and targeted delivery research
Alkylating reactivity as model payload challenge
Formulation-dependent exposure and release context
MCT1-mediated cancer-selective uptake studies
MCT1 transporter inhibition and differential uptake profile
Uptake and viability endpoint review in target vs. control cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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